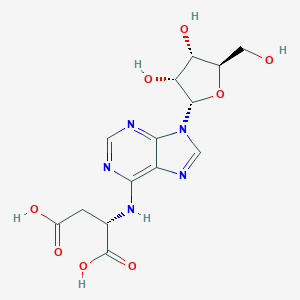
N6-琥珀酰腺苷
描述
琥珀酰腺苷是腺苷琥珀酸裂解酶缺乏症的生化标志物,这是一种影响嘌呤代谢的遗传性疾病。 它通过细胞质 5'-核苷酸酶对细胞内腺苷琥珀酸进行脱磷酸化而形成 。 这种化合物对于诊断腺苷琥珀酸裂解酶缺乏症非常重要,该疾病会导致各种神经和发育障碍 。
科学研究应用
作用机制
琥珀酰腺苷通过作为腺苷琥珀酸裂解酶缺乏症的生化标志物发挥作用。 腺苷琥珀酸裂解酶催化腺苷琥珀酸转化为腺苷单磷酸和富马酸。 在缺乏功能性腺苷琥珀酸裂解酶的情况下,腺苷琥珀酸会积累并被脱磷酸化生成琥珀酰腺苷 。 这种积累会破坏嘌呤代谢,导致各种临床表现 。
类似化合物:
腺苷琥珀酸: 琥珀酰腺苷的前体,参与相同的代谢途径.
腺苷单磷酸: 腺苷琥珀酸代谢的产物,对细胞能量转移至关重要.
5-氨基-4-咪唑甲酰胺核苷酸: 嘌呤生物合成途径中的另一种化合物.
独特性: 琥珀酰腺苷由于其作为腺苷琥珀酸裂解酶缺乏症的特异性标志物的作用而独一无二。 与嘌呤代谢途径中的其他化合物不同,其升高的水平直接表明腺苷琥珀酸裂解酶的缺乏 。
生化分析
Biochemical Properties
N6-Succinyl Adenosine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a biochemical marker of adenylosuccinase (ASL) deficiency . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
The effects of N6-Succinyl Adenosine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N6-Succinyl Adenosine exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N6-Succinyl Adenosine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N6-Succinyl Adenosine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N6-Succinyl Adenosine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
N6-Succinyl Adenosine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N6-Succinyl Adenosine and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件: 琥珀酰腺苷可以通过腺苷琥珀酸的脱磷酸化合成。 该反应由细胞质 5'-核苷酸酶催化 。 反应条件通常涉及维持受控环境以确保化合物的稳定性。
工业生产方法: 琥珀酰腺苷的工业生产涉及使用先进的生化技术来确保高纯度和产量。 该过程包括从生物来源中提取腺苷琥珀酸,然后在受控条件下对其进行脱磷酸化 。
化学反应分析
反应类型: 琥珀酰腺苷主要经历脱磷酸化反应。 它也可以参与取代反应,其中琥珀酰基被其他官能团取代 。
常用试剂和条件: 腺苷琥珀酸脱磷酸化生成琥珀酰腺苷需要细胞质 5'-核苷酸酶作为催化剂。 该反应通常在生理 pH 的水性介质中进行 。
主要产物: 脱磷酸化反应的主要产物是琥珀酰腺苷。 在取代反应中,产物随引入的取代基而异 。
相似化合物的比较
Adenylosuccinic acid: The precursor of succinyladenosine, involved in the same metabolic pathway.
Adenosine monophosphate: A product of adenylosuccinate metabolism, crucial for cellular energy transfer.
5-Amino-4-imidazolecarboxamide ribotide: Another compound in the purine biosynthetic pathway.
Uniqueness: Succinyladenosine is unique due to its role as a specific marker for adenylosuccinase deficiency. Unlike other compounds in the purine metabolism pathway, its elevated levels directly indicate a deficiency in adenylosuccinase .
属性
IUPAC Name |
(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGZCEJTCKHMRL-VWJPMABRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N[C@@H](CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Succinyladenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4542-23-8 | |
| Record name | Succinoadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4542-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004542238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinyladenosine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZN9Z367G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Succinyladenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 - 238 °C | |
| Record name | Succinyladenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N6-Succinyl Adenosine synthesized, and what makes its synthesis unique?
A1: N6-Succinyl Adenosine can be synthesized by directly reacting adenosine with succinic anhydride, utilizing 4-morpholine N,N′-dicyclohexylcarboxamidine as a catalyst []. This method allows for selective succinylation of adenosine under specific conditions, leading to the formation of various derivatives, including N6-Succinyl Adenosine, N6,5′-O-disuccinyl adenosine, and others. The choice of reaction conditions, whether kinetic or thermodynamic, influences the type and yield of the desired product. Additionally, the synthesis is notable for the potential formation of 2′-O- and 3′-O-isomers, with the 3′-O-isomer being predominant in aqueous solutions []. This isomerization phenomenon adds complexity to the synthesis and characterization of N6-Succinyl Adenosine.
Q2: Folic acid supplementation influences various metabolic pathways. How does this relate to N6-Succinyl Adenosine, particularly regarding its potential role in animal health?
A2: While the provided research doesn't directly link folic acid's metabolic influence to N6-Succinyl Adenosine, it highlights folic acid's impact on specific metabolites and gene expression in sheep []. For instance, folic acid supplementation altered the levels of metabolites like L-homocitrulline and palmitaldehyde, indicating an effect on lipid metabolism []. Additionally, genes associated with lipid metabolism and immune function were differentially expressed in the liver and muscle tissues of sheep receiving folic acid supplementation []. Further investigation is needed to determine if N6-Succinyl Adenosine plays a role in these folic acid-mediated metabolic changes and whether it could be a potential target for modulating lipid metabolism or immune function.
Q3: What analytical techniques are crucial for studying N6-Succinyl Adenosine and its isomers?
A3: Proton Magnetic Resonance (PMR) spectroscopy plays a vital role in differentiating between the 2′-O- and 3′-O-isomers of N6-Succinyl Adenosine and its derivatives []. This technique allows researchers to analyze the distinct chemical shifts associated with each isomer, providing valuable structural information. Additionally, anion exchange chromatography proves essential for purifying the synthesized compounds, separating them based on their charge properties []. Combining these techniques enables the isolation and characterization of N6-Succinyl Adenosine and its isomers, facilitating further research into their individual properties and biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


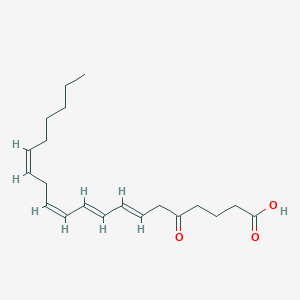

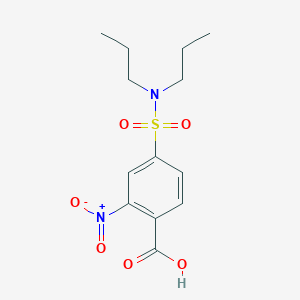
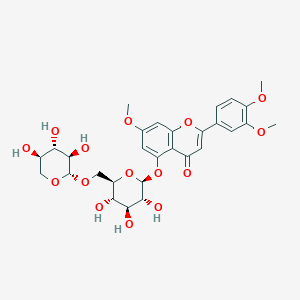
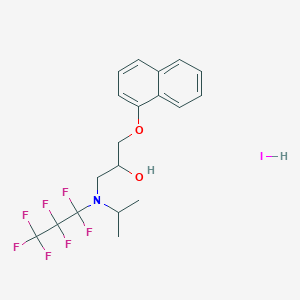
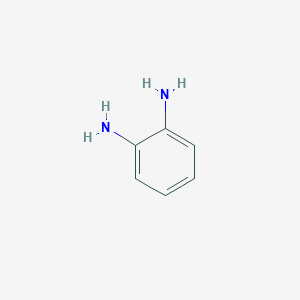
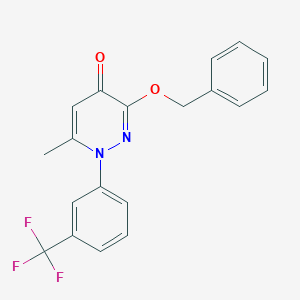

![2-[[6-bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B120865.png)
![8-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B120868.png)

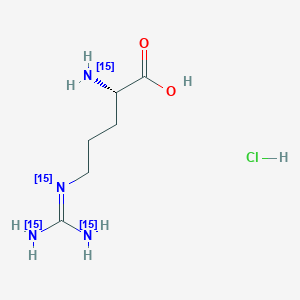

![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)
